molecular formula C17H17FN2O3S B2962532 5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole CAS No. 442650-26-2

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2962532
CAS RN: 442650-26-2
M. Wt: 348.39
InChI Key: XVPHWANLKLALDB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-(4-fluorophenyl)-3-(4-methoxyphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazole is a useful research compound. Its molecular formula is C17H17FN2O3S and its molecular weight is 348.39. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Corroboration

The synthesis of novel pyrazole derivatives involves various chemical reactions, including the Vilsmeier-Haack reaction, to produce compounds with potential biological properties. These derivatives have been explored for antioxidant, anti-breast cancer, and anti-inflammatory activities. The molecular docking studies suggest some compounds exhibit significant anti-inflammatory properties by inhibiting COX-2 and showing HRBC membrane stabilization properties (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Antimicrobial Activity

Derivatives synthesized through various reactions, including the Vilsmeier-Haack reaction, have been evaluated for their antimicrobial activity. Compounds such as Schiff bases have demonstrated excellent antimicrobial activity compared to other derivatives, highlighting their potential as antimicrobial agents (Puthran et al., 2019).

Antimicrobial and Antitubercular Agents

Benzene sulfonamide pyrazole oxadiazole derivatives have been synthesized and assessed for their antimicrobial and antitubercular activities. Molecular docking studies suggest these compounds could serve as potential antitubercular agents, with some showing good antibacterial activity against various bacterial strains (Shingare et al., 2022).

Corrosion Inhibition

Pyranopyrazole derivatives have been investigated as corrosion inhibitors for mild steel in acidic solutions. The studies indicate these compounds exhibit high inhibition efficiency, highlighting their potential in corrosion protection applications (Yadav et al., 2016).

Anti-inflammatory Agents

Studies on novel 1,5-diarylpyrazole derivatives have led to the development of anti-inflammatory agents with fewer side effects than existing drugs. These studies extensively explored structure-activity relationships, identifying key substituents that enhance anti-inflammatory and analgesic activities (Tsuji et al., 1997).

Docking Simulations and Molecular Studies

Docking simulations and crystal structure analyses of various pyrazole derivatives have been conducted to understand their interactions with biological targets. These studies help in elucidating the potential bioactive properties of these compounds, guiding future drug development efforts (Al-Hourani et al., 2015).

properties

IUPAC Name

3-(4-fluorophenyl)-5-(4-methoxyphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O3S/c1-23-15-9-5-12(6-10-15)16-11-17(20(19-16)24(2,21)22)13-3-7-14(18)8-4-13/h3-10,17H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPHWANLKLALDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.